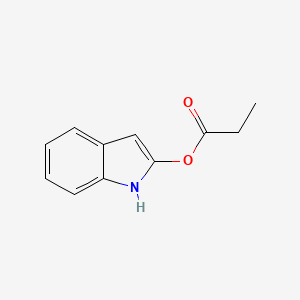

1H-Indol-2-yl propionate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

84540-38-5 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

1H-indol-2-yl propanoate |

InChI |

InChI=1S/C11H11NO2/c1-2-11(13)14-10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,2H2,1H3 |

InChI Key |

DWBHSHDNGDFNFA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1=CC2=CC=CC=C2N1 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indol 2 Yl Propionate and Analogues

Classical and Modern Indole (B1671886) Ring Construction Strategies Relevant to 2-Substituted Indoles

The formation of the indole core with a substituent at the 2-position can be achieved through various named reactions, each with its own scope and limitations. These methods often involve the cyclization of acyclic precursors, with the substitution pattern of the final indole being determined by the structure of the starting materials.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, first reported in 1883, remains one of the most widely used methods for indole synthesis. synarchive.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde. synarchive.comchemeurope.com The choice of the carbonyl component is crucial for directing substitution to the C2 position. By employing a ketone with the structure R-CO-CH3, where R is the desired substituent, 2-substituted indoles can be prepared. For instance, the reaction of phenylhydrazine (B124118) with a substituted acetophenone (B1666503) in the presence of an acid catalyst such as sulfuric acid yields a 2-aryl-1H-indole. msu.edu

The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A name-reaction.comname-reaction.com-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the aromatic indole ring. wikipedia.org The reaction conditions can be tailored with various Brønsted or Lewis acids, including HCl, H2SO4, polyphosphoric acid, and zinc chloride. synarchive.com

Table 1: Examples of 2-Substituted Indoles via Fischer Indole Synthesis

| Arylhydrazine | Ketone | Acid Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Phenylhydrazine | Acetophenone | H2SO4 | 2-Phenyl-1H-indole | Good |

| p-Tolylhydrazine | Propiophenone | Polyphosphoric Acid | 2-Ethyl-5-methyl-1H-indole | 75% |

| Phenylhydrazine | Cyclohexanone | Acetic Acid | 1,2,3,4-Tetrahydrocarbazole | 85% |

Reissert Indole Synthesis Modifications

The Reissert indole synthesis provides a reliable route to indole-2-carboxylic acids, which are valuable 2-substituted indole precursors. The classical approach involves the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide to form an ethyl o-nitrophenylpyruvate intermediate. msu.edu This intermediate is then subjected to reductive cyclization using reagents such as zinc in acetic acid to afford the indole-2-carboxylic acid. msu.edu The carboxylic acid group at the C2 position can then be removed via decarboxylation or used as a handle for further functionalization to introduce other propionate-like side chains.

While the original Reissert synthesis is somewhat limited in scope, modifications have been developed. For instance, an intramolecular version of the Reissert reaction has been reported where a furan (B31954) ring-opening provides the necessary carbonyl for cyclization, resulting in a ketone side chain in the final product that allows for further modifications. msu.edu

Table 2: Reissert Synthesis of 2-Substituted Indoles

| o-Nitrotoluene Derivative | Reducing Agent | Product |

|---|---|---|

| o-Nitrotoluene | Zn/Acetic Acid | Indole-2-carboxylic acid |

| 4-Chloro-2-nitrotoluene | Fe/Acetic Acid | 5-Chloroindole-2-carboxylic acid |

| 4-Methoxy-2-nitrotoluene | Na2S2O4 | 5-Methoxyindole-2-carboxylic acid |

Larock Indole Synthesis Approaches

The Larock indole synthesis is a powerful and versatile palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles. jk-sci.comsynarchive.com This method is particularly relevant for the synthesis of 2-substituted indoles due to its generally high regioselectivity. The reaction typically favors the placement of the sterically bulkier substituent of the alkyne at the C2 position of the indole ring. jk-sci.com This regioselectivity is thought to be driven by steric hindrance during the syn-insertion of the alkyne into the aryl-palladium bond. synarchive.com

The reaction conditions often involve a palladium(II) catalyst, such as palladium acetate, and can be influenced by the choice of ligands and additives. For instance, the use of N-heterocyclic carbene (NHC) palladium complexes has been shown to provide good yields and high regioselectivity. wikipedia.org The Larock synthesis is advantageous as it often does not require a protecting group on the aniline (B41778) nitrogen and tolerates a wide range of functional groups on both the aniline and the alkyne. jk-sci.com

Table 3: Regioselective Larock Synthesis of 2,3-Disubstituted Indoles

| o-Iodoaniline | Alkyne | Catalyst System | Major Product (2,3-substitution) | Yield (%) |

|---|---|---|---|---|

| 2-Iodoaniline | 1-Phenyl-1-propyne | Pd(OAc)2/LiCl | 2-Phenyl-3-methyl-1H-indole | 85% |

| 2-Iodo-4-methylaniline | 4-Phenyl-2-butyn-1-ol | Pd(OAc)2/PPh3 | 2-(Phenylethyl)-3-hydroxymethyl-5-methyl-1H-indole | 78% |

| 2-Iodoaniline | 1-(Trimethylsilyl)-1-hexyne | Pd(OAc)2/n-Bu4NCl | 2-(Trimethylsilyl)-3-butyl-1H-indole | 90% |

Nenitzescu and Bartoli Indole Synthesis Considerations

While the Nenitzescu and Bartoli indole syntheses are valuable methods for constructing the indole core, their direct application for the synthesis of 2-substituted indoles is less common as they typically yield different substitution patterns.

The Nenitzescu indole synthesis involves the reaction of a benzoquinone with a β-aminocrotonic ester to form 5-hydroxyindole (B134679) derivatives. wikipedia.orgresearchgate.net The reaction proceeds via a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org While the reaction can be performed with a variety of substituents on the starting materials, the resulting indole is characteristically functionalized at the 5-position with a hydroxyl group. wikipedia.org There are no common modifications of the Nenitzescu synthesis that redirect substitution to the C2 position.

The Bartoli indole synthesis , on the other hand, is a reaction between an ortho-substituted nitroarene and a vinyl Grignard reagent to produce a substituted indole. This method is particularly effective for the synthesis of 7-substituted indoles, as the ortho substituent on the nitroarene is crucial for the reaction's success. However, the substitution pattern of the final indole can be influenced by the choice of the vinyl Grignard reagent. While simple vinyl Grignard reagents lead to indoles unsubstituted at C2 and C3, the use of substituted alkenyl Grignard reagents can produce indoles with substituents at these positions. jk-sci.com For example, the reaction of an o-nitrotoluene with a propenyl Grignard reagent can lead to the formation of a 3,7-dimethylindole. wikipedia.org The regioselectivity of this addition can depend on the specific Grignard reagent used.

Regioselective Functionalization at the Indole C2 Position

Direct functionalization of a pre-existing indole ring at the C2 position offers a more convergent approach to 2-substituted indoles. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for this purpose, enabling the direct formation of C-C and C-heteroatom bonds at the C2 position with high regioselectivity.

Transition Metal-Catalyzed C-H Functionalization (e.g., Rh(III), Pd(II), Cu(I))

The selective activation of the C2-H bond of the indole nucleus can be achieved using various transition metal catalysts, often in the presence of a directing group or through the inherent reactivity of the indole ring.

Rhodium(III)-Catalyzed C-H Functionalization: Rhodium(III) catalysts have been successfully employed for the regioselective C2-H alkylation of indoles with diazo compounds. researchgate.net This method is highly efficient and atom-economical, proceeding under mild conditions to afford a wide range of C2-alkylated indoles in good to excellent yields. researchgate.net

Table 4: Rh(III)-Catalyzed C2-H Alkylation of Indoles with Diazo Compounds

| Indole Derivative | Diazo Compound | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 1-Methylindole | Ethyl 2-diazoacetate | [Cp*RhCl2]2 | Ethyl 2-(1-methyl-1H-indol-2-yl)acetate | 92% |

| 5-Bromoindole | Methyl 2-diazo-2-phenylacetate | Cp*Rh(MeCN)32 | Methyl 2-(5-bromo-1H-indol-2-yl)-2-phenylacetate | 85% |

| Indole | Diethyl diazomalonate | [Cp*RhCl2]2 | Diethyl 2-(1H-indol-2-yl)malonate | 88% |

Palladium(II)-Catalyzed C-H Functionalization: Palladium(II) catalysis has been extensively studied for the C-H functionalization of indoles. A notable example is the norbornene-mediated C-H activation for the direct 2-alkylation of indoles. This reaction exhibits high regioselectivity for the C2 position and tolerates a broad range of functional groups. The proposed mechanism involves a cascade C-H activation process at the indole ring.

Table 5: Pd(II)-Catalyzed Norbornene-Mediated C2-Alkylation of Indoles

| Indole Derivative | Alkyl Halide | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| Indole | 1-Iodobutane | Pd(OAc)2/Norbornene | 2-Butyl-1H-indole | 75% |

| 5-Methoxyindole | 1-Bromohexane | PdCl2/Norbornene | 2-Hexyl-5-methoxy-1H-indole | 82% |

| Indole | Benzyl bromide | Pd(OAc)2/Norbornene | 2-Benzyl-1H-indole | 68% |

Copper(I)-Catalyzed C-H Functionalization: Copper catalysts offer a more economical and environmentally friendly alternative for C-H functionalization. Copper(I) has been used in conjunction with palladium(II) in co-catalyzed systems for the dual C-H functionalization of indoles. In these systems, Cu(I) can play a role in the catalytic cycle, enabling regioselective arylation at the C2 position. While less common than palladium and rhodium for direct C2-H activation, copper catalysis is an area of active research with growing potential.

Metal-Free Synthetic Protocols

In recent years, the development of metal-free synthetic methods has gained significant attention due to their cost-effectiveness and reduced environmental impact. For the synthesis of indole derivatives, several metal-free approaches have been established.

One notable metal-free method involves the C-H amination of N-Ts-2-alkenylanilines using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant. This protocol is operationally simple and provides a broad substrate scope for producing a variety of substituted indoles researchgate.netacs.org. The proposed mechanism involves the generation of a radical cation through a single electron transfer, followed by a migratory process via a phenonium ion intermediate researchgate.net.

Another significant metal-free approach is the direct C-H borylation of indoles. Specifically, the use of N-heterocyclic carbene boranes (NHC·BH₃) in the presence of a catalytic amount of molecular iodine enables the selective borylation of indoles at the C2 position, with the liberation of hydrogen gas as the only byproduct nih.govacs.org. This method is particularly relevant for the synthesis of precursors to 1H-Indol-2-yl propionate (B1217596), as the C2-borylated indole can be further functionalized. Mechanistic studies suggest that the reaction proceeds under Brønsted acidic conditions, which facilitates a C3 to C2 boron migration, leading to the thermodynamically stable C2-borylated product manchester.ac.ukmanchester.ac.uk.

Furthermore, transition-metal-free conditions have been developed for the synthesis of N-substituted indole-3-carboxylates using a t-BuOK/DMF system, which is particularly useful for producing halogenated indoles organic-chemistry.org. While this method targets the C3 position, it highlights the potential of metal-free systems in indole functionalization.

Table 1: Overview of Selected Metal-Free Synthetic Protocols for Indole Derivatives

| Protocol | Reagents and Conditions | Key Features |

|---|---|---|

| C-H Amination | N-Ts-2-alkenylanilines, DDQ | Operationally simple, broad substrate scope. researchgate.netacs.org |

| C2-H Borylation | NHC·BH₃, I₂ (catalyst) | Selective for the C2 position, releases H₂ as a byproduct. nih.govacs.org |

| Synthesis of N-substituted indole-3-carboxylates | t-BuOK/DMF | High yields, suitable for halogenated indoles. organic-chemistry.org |

Site-Selective C-H Borylation and Hydroxylation

Site-selective C-H functionalization is a powerful tool for the synthesis of complex indole derivatives. Borylation, in particular, offers a versatile handle for subsequent transformations, including hydroxylation to access phenol (B47542) precursors for ester synthesis.

As mentioned previously, a highly efficient metal-free method for the directed C-H borylation of C3-substituted indoles at the sterically congested C2 position has been developed using the inexpensive boron reagent BBr₃ thieme-connect.com. This protocol provides a direct pathway to obtain C2-borylated indoles, which are key intermediates for the synthesis of 1H-Indol-2-yl propionate.

While metal-free methods are advancing, iridium-catalyzed C-H borylation remains a highly effective strategy for achieving different regioselectivities. For instance, ligand-free iridium catalysis can achieve C3-selective borylation of N-acyl protected indoles with excellent regioselectivity rsc.orgrsc.org. The choice of directing group on the indole nitrogen is crucial in guiding the regioselectivity of the borylation. For example, the use of an N-diethylhydrosilyl directing group in iridium-catalyzed borylation directs the borylation exclusively to the more sterically hindered C7 position, even in the presence of a substituent at C6 nih.gov. This allows for the synthesis of a wide range of borylated indole analogues.

Once the borylated indole is obtained, the C-B bond can be readily converted to a C-O bond. The 7-borylindoles can undergo facile oxidation-hydrolysis to yield 7-hydroxyindoles, which can then be oxidized to indolequinones nih.gov. This two-step sequence of borylation and hydroxylation provides access to hydroxylated indole cores at various positions, which can then be esterified to produce analogues of this compound.

Table 2: Regioselectivity in C-H Borylation of Indoles

| Method | Catalyst/Reagent | Position of Borylation | Directing Group |

|---|---|---|---|

| Metal-Free | BBr₃ | C2 | C3-substituent thieme-connect.com |

| Metal-Free | NHC·BH₃ / I₂ | C2 | None nih.govacs.org |

| Iridium-catalyzed | Ligand-free Iridium | C3 | N-acyl rsc.orgrsc.org |

| Iridium-catalyzed | Iridium | C7 | N-diethylhydrosilyl nih.gov |

Esterification and Propionate Chain Introduction Strategies

The introduction of the propionate ester at the C2 position of the indole ring can be achieved through several synthetic routes, primarily involving the esterification of a pre-functionalized indole core.

Direct Esterification Approaches

Direct esterification is a common method for synthesizing indole esters. This typically involves the reaction of an indole carboxylic acid with an alcohol in the presence of an acid catalyst. For the synthesis of this compound, 1H-indole-2-carboxylic acid would be the key precursor. For example, 6-bromo-1H-indole-2-carboxylic acid can be esterified with ethanol (B145695) in the presence of concentrated sulfuric acid mdpi.com. Similarly, 3-bromo-1H-indole-2-carboxylic acid can be converted to its ethyl ester under the same conditions nih.gov. These examples demonstrate a general and straightforward approach to synthesizing indole-2-carboxylates.

Indirect Methods via Carboxylic Acid Precursors

The synthesis of the crucial precursor, 1H-indole-2-carboxylic acid, can be achieved through various methods. One approach is the hydrolysis of the corresponding ester, such as ethyl or methyl 1H-indole-2-carboxylate mdpi.com. Another powerful method is a ligand-free copper-catalyzed condensation/coupling/deformylation cascade process starting from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate, which directly yields indole-2-carboxylic esters nih.govrsc.org.

The synthesis of more complex indole-2-carboxylic acid derivatives has also been reported as part of medicinal chemistry efforts. For instance, novel 1H-indole-2-carboxylic acid derivatives have been designed and synthesized as potential antitumor agents targeting the 14-3-3η protein nih.gov. These synthetic routes often involve multi-step sequences to build up the desired substitution pattern on the indole core before the final esterification or hydrolysis step.

N1-Acylation and N1-Alkylation in Indole Ester Synthesis

Modification at the N1 position of the indole ring is a common strategy for creating analogues with diverse properties. N1-acylated and N1-alkylated indole-2-esters can be readily prepared.

A straightforward protocol for the efficient synthesis of a variety of N1-acylated (aza)indole 2-alkanoic acids and esters has been developed using a microwave-assisted approach nih.gov. This method allows for the late-stage introduction of the N1-acyl group, which is advantageous for creating a library of analogues from a common intermediate. The N-acylation is typically achieved using an acid chloride in the presence of a base such as t-BuONa or DMAP/Et₃N nih.gov. Chemoselective N-acylation of indoles can also be achieved using thioesters as a stable acyl source nih.gov. A simple method for the direct N-acylation of indole with carboxylic acids catalyzed by boric acid has also been reported clockss.org.

Regioselective N-alkylation of methyl indole-2-carboxylate (B1230498) can be achieved by reacting it with functionalized halides in the presence of a base like potassium carbonate in acetonitrile (B52724) or sodium hydride in dimethylformamide, yielding exclusively N-alkylated products tandfonline.com. The N-alkylation of indole derivatives can also be carried out using dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base, providing nearly quantitative yields under mild conditions google.com.

Table 3: Methods for N1-Functionalization of Indole-2-Esters

| Functionalization | Reagents and Conditions | Key Features |

|---|---|---|

| N1-Acylation | Acid chlorides, t-BuONa/THF or DMAP/Et₃N/DCM (microwave-assisted) | Efficient, allows for late-stage diversification. nih.gov |

| N1-Acylation | Thioesters, Cs₂CO₃, xylene, 140 °C | Mild, efficient, and chemoselective. nih.gov |

| N1-Acylation | Carboxylic acids, Boric acid, mesitylene, reflux | Direct acylation without activating the carboxylic acid. clockss.org |

| N1-Alkylation | Functionalized halides, K₂CO₃/acetonitrile or NaH/DMF | Regioselective N-alkylation. tandfonline.com |

| N1-Alkylation | Dimethyl/Dibenzyl carbonate, catalytic base | Mild conditions, nearly quantitative yields. google.com |

Parallel Synthesis and Scalable Protocols for Indole Ester Libraries

The demand for large numbers of diverse compounds for screening purposes has driven the development of parallel and scalable synthetic methods.

For the construction of the indole core itself, a general and scalable two-step synthesis of N-unprotected polysubstituted indoles has been reported. This protocol is based on the mdpi.commdpi.com-sigmatropic rearrangement of N-oxyenamines and can deliver indoles with a wide array of substitution patterns mdpi.comdoaj.orgresearchgate.net. The scalability of this method was demonstrated by the synthesis of methyl 6-acetylindole-3-carboxylate on a 50 mmol scale, affording the product in an excellent 84% yield (9.08 g) mdpi.com.

Furthermore, automated and accelerated synthesis on a nanomole scale using acoustic droplet ejection (ADE) technology has been applied to produce diverse libraries of indole derivatives. This high-throughput approach allows for the rapid screening of reaction conditions and building blocks, and the results have been shown to be scalable to the milligram scale, demonstrating synthetic utility nih.gov. These advanced techniques are invaluable for the efficient generation of libraries of this compound analogues for biological evaluation.

Divergent Synthetic Strategies for Indole-Based Libraries

The construction of diverse molecular libraries based on the indole scaffold is a significant endeavor in medicinal chemistry and drug discovery. Divergent synthetic strategies offer an efficient approach to generate a multitude of structurally distinct molecules from a common intermediate, thereby accelerating the exploration of chemical space. These strategies are particularly valuable for creating libraries of compounds like this compound and its analogues, which hold potential for various biological applications. Key divergent approaches include Diversity-Oriented Synthesis (DOS), Complexity-to-Diversity (Ctd), and biomimetic synthesis.

Diversity-Oriented Synthesis (DOS) aims to produce a wide range of structurally diverse small molecules from simple starting materials through a branching reaction sequence. This approach is instrumental in building libraries of indole derivatives with varied substitution patterns and stereochemistry. The synthesis often begins with the construction of a core indole structure, which is then elaborated through various functionalization reactions.

A common strategy for synthesizing the indole core, which can then be diversified, is through transition-metal-catalyzed reactions. For instance, palladium-catalyzed aerobic amination of aryl C-H bonds provides a direct route to indole-2-carboxylate derivatives. This method allows for the synthesis of a variety of substituted indoles by varying the starting 2-acetamido-3-aryl-acrylates. The resulting indole-2-carboxylates can serve as a branching point for further diversification, including modification of the ester group to generate analogues of this compound.

The Complexity-to-Diversity (Ctd) strategy takes a different approach by starting with a complex, often naturally occurring, indole alkaloid and then systematically breaking it down or rearranging its structure to create a library of diverse compounds. This method leverages the inherent structural complexity of natural products to access novel chemical scaffolds that might be difficult to synthesize from simpler starting materials.

Biomimetic synthesis, another powerful divergent strategy, draws inspiration from the biosynthetic pathways of natural products. In the context of indole alkaloids, this involves mimicking the enzymatic cascade reactions that lead to the vast array of complex structures found in nature. By identifying key biosynthetic intermediates that act as branching points, chemists can develop synthetic routes that diverge to produce multiple classes of indole alkaloids from a single precursor.

The functionalization of the indole core is a critical step in these divergent strategies. For the synthesis of a library of this compound analogues, the modification of the ester group is a key diversification point. This can be achieved through transesterification of a parent indole-2-carboxylate ester with various alcohols or through the direct esterification of 1H-indol-2-ol with different carboxylic acids or their derivatives.

For example, a library of indole-2-yl esters can be generated from a common ethyl indole-2-carboxylate precursor. By reacting this precursor with a variety of alcohols under transesterification conditions, a diverse set of esters can be obtained. The choice of catalyst and reaction conditions is crucial for achieving high yields and purity across the library.

Below is a representative table illustrating the divergent synthesis of indole-2-carboxylate analogues, which are direct precursors to the target propionate esters.

| Entry | Aryl Halide | Amine/Alcohol | Catalyst/Reagent | Reaction Type | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Iodoaniline | Propargyl alcohol | PdCl₂(PPh₃)₂, CuI | Sonogashira Coupling/Cyclization | Ethyl 1H-indole-2-carboxylate | 85 |

| 2 | 2-Bromoaniline | Ethyl propiolate | Pd(OAc)₂, PPh₃ | Heck-type Cyclization | Ethyl 1H-indole-2-carboxylate | 78 |

| 3 | Ethyl 1H-indole-2-carboxylate | Propanol | NaOMe | Transesterification | Propyl 1H-indole-2-carboxylate | 92 |

| 4 | Ethyl 1H-indole-2-carboxylate | Benzyl alcohol | Ti(OBu)₄ | Transesterification | Benzyl 1H-indole-2-carboxylate | 88 |

| 5 | 1H-Indol-2-ol | Propionic anhydride | Pyridine | Esterification | This compound | 95 |

| 6 | 1H-Indol-2-ol | Acetic anhydride | DMAP | Esterification | 1H-Indol-2-yl acetate | 97 |

This table showcases how a common indole precursor can be synthesized via different catalytic methods and then further diversified at the ester position to generate a library of analogues. The choice of catalyst and coupling partners allows for the introduction of diversity at various points in the molecular scaffold.

Mechanistic Insights into Synthetic Transformations of 1h Indol 2 Yl Propionate Analogues

Reaction Pathway Elucidation in Indole (B1671886) Ring Formation

The construction of the indole core itself is a foundational aspect of synthesizing analogues of 1H-Indol-2-yl propionate (B1217596). Various methods have been developed, each with a distinct reaction pathway.

One prominent method is the Fischer indole synthesis, which proceeds through the acid-catalyzed rearrangement of a phenylhydrazone. nih.govrsc.org For instance, the synthesis of 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid involves a Japp–Klingemann condensation to form a phenylhydrazone derivative, which then undergoes a Fischer indole rearrangement, mechanistically described as a mdpi.commdpi.com-sigmatropic rearrangement (diaza-Cope rearrangement), to form the indole ring. rsc.org

Another pathway involves the intramolecular cyclization of enamines. organic-chemistry.orgmdpi.com In iodine-mediated syntheses, the proposed mechanism suggests an initial oxidative iodination of the enamine. This is followed by an intramolecular Friedel-Crafts-type aromatic alkylation to form the five-membered ring, and a final rearomatization step yields the indole derivative. organic-chemistry.org Palladium-catalyzed methods can also convert N-aryl imines or enamines into indoles through an oxidative linkage of C-H bonds. researchgate.netorganic-chemistry.org

Furthermore, transition-metal-catalyzed cyclizations of substituted anilines provide direct routes to the indole nucleus. Palladium-catalyzed cyclization of 2-alkynylanilines is a significant approach for building 2-substituted indoles. mdpi.com Similarly, copper-catalyzed tandem reactions can construct the indole core from anilines and alkynes. researchgate.net A proposed pathway for a palladium-catalyzed reaction of 2-iodostyrenes with di-t-butyldiaziridinone involves oxidative insertion of palladium into the aryl iodide bond, subsequent vinyl C-H activation to form a palladacycle intermediate, which is then bisaminated to yield the indole. organic-chemistry.org

Mechanisms of C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful, atom-economical strategy for the functionalization of pre-formed indole rings, allowing for the introduction of various substituents. nih.govmdpi.com The regioselectivity of these reactions is a key challenge, often controlled by the choice of catalyst, directing group, or the inherent reactivity of the indole nucleus. snnu.edu.cn

Palladium-Catalyzed C-H Functionalization: Palladium catalysts are widely used for the direct arylation, alkenylation, and alkylation of indoles. The mechanism for alkenylation often involves an electrophilic palladation of the electron-rich indole ring. beilstein-journals.orgnih.gov Two pathways are generally considered for the formation of the key σ-alkyl palladium(II) complex: "alkene activation," where the Pd(II) catalyst coordinates to the olefin before a nucleophilic attack by the indole, or "indole activation," where an electrophilic attack of the Pd(II) catalyst on the indole generates an indolyl-palladium(II) complex that is then intercepted by the olefin. nih.gov The final product is typically formed via a syn-β-hydride elimination. beilstein-journals.orgnih.gov Directing groups, such as a phosphinoyl group on the indole nitrogen, can steer the C-H activation to otherwise less reactive positions, like C7. acs.orgresearchgate.net

Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts have proven effective for various C-H functionalization reactions of indoles. In Rh(III)-catalyzed C2-alkylation with diazo compounds, the proposed mechanism begins with the generation of an active cationic [Cp*Rh(III)] species. mdpi.com This species then cleaves the C2-H bond to form a five-membered rhodacyclic intermediate, which subsequently reacts with the diazo compound to yield the alkylated product. mdpi.com For C-H functionalization at the C3 position using rhodium(II) catalysts and diazoesters, DFT calculations suggest a mechanism involving the formation of a rhodium-carbene intermediate. acs.org This intermediate is attacked by the indole in a Friedel-Crafts-type manner, leading to a rhodium-ylide intermediate with oxocarbenium character before collapsing to the final product. snnu.edu.cnacs.org Directing groups can also control selectivity in rhodium catalysis, enabling functionalization at positions like C4 or C7. nih.govrsc.org

Investigation of Catalytic Cycles in Metal-Mediated Syntheses

A detailed understanding of the catalytic cycles is essential for optimizing reaction conditions and catalyst design.

Palladium Catalysis: In the palladium-catalyzed synthesis of indoles via sequential C-H activation and amination, the proposed catalytic cycle starts with the oxidative insertion of Pd(0) into an aryl iodide bond. organic-chemistry.org The resulting Aryl-Pd(II) species then undergoes an intramolecular vinyl C-H activation, forming a palladacycle. This intermediate reacts with an aminating agent, like a diaziridinone, leading to the formation of two C-N bonds and subsequent reductive elimination to release the indole product and regenerate the Pd(0) catalyst. organic-chemistry.org In C-H arylation reactions, the cycle often involves C-H activation/metalation, reaction with an arylating agent (e.g., arylboronic acid), and reductive elimination. An oxidant is frequently required to regenerate the active Pd(II) catalyst from the Pd(0) formed after reductive elimination. beilstein-journals.orgnih.gov

Rhodium Catalysis: For rhodium(II)-catalyzed C-H alkylation of indoles with diazo compounds, the catalytic cycle is initiated by the reaction of the Rh(II) complex with the diazo compound to extrude N₂ and form a rhodium-carbene species. snnu.edu.cn The indole then attacks this electrophilic carbene. This can proceed via a Friedel-Crafts-type pathway, forming a zwitterionic intermediate. snnu.edu.cn Subsequent proton transfer, sometimes assisted by a group on the catalyst or substrate, leads to the final alkylated product and regenerates the Rh(II) catalyst. snnu.edu.cn

Derivatization and Chemical Transformations of 1h Indol 2 Yl Propionate Scaffolds

Functional Group Interconversions on the Propionate (B1217596) Moiety

The propionate ester group at the C-2 position of the indole (B1671886) ring is amenable to several key functional group interconversions, allowing for the synthesis of a diverse range of derivatives. These transformations primarily involve reactions at the electrophilic carbonyl carbon.

One of the most fundamental transformations is the conversion of the ester into an amide. This can be achieved through aminolysis. For instance, while selective aminolysis of a diester containing an indole-2-carboxylate (B1230498) function can be challenging, the general principle involves reacting the ester with a primary or secondary amine. A more common route involves first hydrolyzing the ester to the corresponding carboxylic acid, which is then activated and reacted with an amine to form the amide.

Hydrazinolysis represents another important conversion. The reaction of indole-2-carboxylates, such as ethyl or methyl indole-2-carboxylate, with hydrazine hydrate (N₂H₄·H₂O) effectively replaces the alkoxy group with a hydrazide group, yielding indole-2-carbohydrazide mdpi.com. This hydrazide is a valuable intermediate for synthesizing other heterocyclic compounds.

Furthermore, transesterification can occur under specific conditions. For example, when attempting N-alkylation of ethyl indol-2-carboxylate using sodium methoxide (NaOMe) in methanol, the ester group was converted to the corresponding methyl ester, yielding methyl 1H-indole-2-carboxylate mdpi.com. This highlights the reactivity of the ester group under basic conditions in the presence of an alternative alcohol.

Finally, the ester can be reduced. While direct reduction of the propionate ester to 3-(1H-indol-2-yl)propan-1-ol is a standard transformation achievable with strong reducing agents like lithium aluminum hydride (LiAlH₄), related reductions have been documented on similar structures. For example, the amide function in a related indole derivative has been successfully reduced to an amine, and an ester amide has been reduced to the corresponding alcohol, demonstrating the feasibility of such reductions on the propionate side-chain researchgate.net.

Table 1: Functional Group Interconversions of Indole-2-Carboxylate Derivatives

| Starting Material | Reagent(s) | Product | Transformation Type |

|---|---|---|---|

| Ethyl Indol-2-carboxylate | Hydrazine Hydrate | Indol-2-carbohydrazide | Hydrazinolysis mdpi.com |

| Ethyl Indol-2-carboxylate | NaOMe in Methanol | Methyl 1H-indole-2-carboxylate | Transesterification mdpi.com |

| 3-(2-Amidoethyl)-indole | Reducing Agent | 3-(2-Aminoethyl)-indole | Amide Reduction |

| 3-(2-Ester-amide)-indole | Reducing Agent | 3-(2-Hydroxyethyl)-indole | Ester-Amide Reduction researchgate.net |

Modifications of the Indole Nucleus (e.g., halogenation, substitution)

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The presence of the propionate group at the C-2 position influences the regioselectivity of these reactions. The C-3 position is the most nucleophilic and is the preferred site for electrophilic attack orgsyn.orgbhu.ac.in.

Halogenation: The halogenation of indole-2-carboxylates can be performed using various reagents. Standard reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are effective for introducing bromine and chlorine, respectively, typically at the C-3 position quimicaorganica.org. The reaction of molecular bromine with indole derivatives can sometimes lead to di- or tri-substituted products, but conditions can be controlled to favor monosubstitution core.ac.uk. Enzymatic halogenation has also been explored, with flavin-dependent halogenases (FDHs) capable of regiospecific chlorination of tryptophan derivatives, including at the C-2 position, though C-3 remains a common site nih.gov.

Formylation: The Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. When applied to substituted-1H-indole-2-carboxylic acid ethyl esters, this reaction selectively yields the corresponding ethyl 3-formyl-substituted-1H-indole-2-carboxylates nih.gov.

Mannich Reaction: The Mannich reaction is another important C-C bond-forming reaction that introduces an aminomethyl group onto the indole nucleus. Treatment of ethyl 1H-indole-2-carboxylates with formaldehyde and a secondary amine, such as morpholine, results in the formation of ethyl 3-(morpholinomethyl)-1H-indole-2-carboxylates nih.gov.

These substitutions at the C-3 position provide valuable intermediates for further synthesis, including the development of compounds with potential pharmacological activity acs.org.

Table 2: Electrophilic Substitution Reactions on the Indole-2-Carboxylate Nucleus

| Reaction Type | Reagent(s) | Position of Substitution | Product Type |

|---|---|---|---|

| Halogenation | NBS, NCS, Br₂ | C-3 | 3-Halo-indole-2-carboxylate quimicaorganica.orgcore.ac.uk |

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | C-3 | 3-Formyl-indole-2-carboxylate nih.gov |

| Aminomethylation | Formaldehyde, Morpholine (Mannich) | C-3 | 3-(Morpholinomethyl)-indole-2-carboxylate nih.gov |

Formation of Complex Indole-Fused Systems from Propionate Derivatives

Derivatives of 1H-indol-2-yl propionate are valuable precursors for constructing polycyclic systems where new rings are fused to the indole core. These cyclization reactions often utilize functional groups introduced onto the indole nucleus, particularly at the C-3 position.

One prominent strategy involves the derivatives of 3-formyl-indole-2-carboxylates. When these compounds react with hydrazine hydrate, they undergo a cyclization reaction to form pyridazino[4,5-b]indol-4(5H)-ones nih.gov. This transformation creates a new six-membered heterocyclic ring fused to the 'b' face of the indole.

In another example, amide-tethered C-3 sulfenylindoles can be used to synthesize indole-fused benzothiazepinones. This process is mediated by iodine and involves an initial electrophilic iodination at C-3, followed by an intramolecular amidation at the C-2 position, resulting in a seven-membered, sulfur-containing ring fused to the indole rsc.org.

Furthermore, the cyclization of β-(4-carboxy-3-indole)-propionic acids can lead to tricyclic benz[cd]indole derivatives. This reaction proceeds through the formation of an intermediate cyclic anhydride, ultimately creating a new ring system by linking the C-3 and C-4 positions acs.org. Such intramolecular cycloadditions provide a powerful method for the direct assembly of the bicyclic indole ring system from acyclic precursors, enabling the construction of indolines and indoles with multiple substituents nih.gov. These strategies are crucial in synthesizing structurally diverse indole derivatives and fused scaffolds rsc.org.

Hydrolysis of Ester Linkages to Yield Corresponding Acids

A fundamental and widely used transformation of this compound and related esters is the hydrolysis of the ester linkage to produce the corresponding 1H-indole-2-carboxylic acid. This reaction is typically carried out under alkaline conditions orgsyn.org.

The process generally involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) clockss.org. For instance, the mild alkaline hydrolysis of methyl or ethyl indole-2-carboxylates using LiOH in aqueous dimethoxyethane proceeds smoothly to yield the trans-acid nearly quantitatively clockss.org. Similarly, using NaOEt in ethanol (B145695) can also effect the hydrolysis of the ester to the carboxylic acid mdpi.com.

The resulting indole-2-carboxylic acid is a key synthetic intermediate. It can be used in decarboxylation reactions to produce the parent indole, or it can be activated (e.g., by conversion to an acyl chloride with thionyl chloride) and reacted with various nucleophiles to form amides and other derivatives orgsyn.orgnih.gov. The carboxylic acid itself is also a precursor for further chemical modifications, such as decarboxylative N-arylation, which forms N-aryl indoles organic-chemistry.org.

Table 3: Conditions for Hydrolysis of Indole-2-Carboxylate Esters

| Starting Ester | Base | Solvent System | Product |

|---|---|---|---|

| Ethyl Indole-2-carboxylate | NaOH / KOH | Aqueous Alcohol | Indole-2-carboxylic acid orgsyn.org |

| Methyl Indole-2-carboxylate | LiOH | Aqueous Dimethoxyethane | Indole-2-carboxylic acid clockss.org |

| Ethyl Indole-2-carboxylate | NaOEt | Ethanol | Indole-2-carboxylic acid mdpi.com |

Analytical Methodologies for Characterization and Structural Elucidation of 1h Indol 2 Yl Propionate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1H-Indol-2-yl propionate (B1217596) derivatives in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of individual atoms, their connectivity, and the three-dimensional arrangement of the molecule.

In ¹H NMR spectra of indole (B1671886) derivatives, the protons on the indole ring typically appear in the aromatic region between δ 6.5 and 7.7 ppm. mdpi.commdpi.com The proton at the C3 position of the indole ring is particularly informative and its chemical shift provides clues about the substitution pattern. For 2-substituted indoles, the absence of a signal for the C2-proton and the presence of a signal for the C3-proton are key indicators. core.ac.uk The propionate moiety will exhibit characteristic signals in the aliphatic region, typically a triplet for the methyl group and a quartet for the methylene (B1212753) group, with their exact chemical shifts and coupling constants being influenced by the electronic effects of the indole ring.

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton. journals.co.zacdnsciencepub.comjapsonline.com The chemical shifts of the indole ring carbons can be used to confirm the substitution pattern. For instance, the C2 carbon bearing the propionate group will show a significant downfield shift due to the deshielding effect of the oxygen atom.

Conformational analysis of the propionate side chain and its orientation relative to the indole ring can be investigated through advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com NOESY experiments can reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the molecule in solution. mdpi.com The rotational freedom around the C-O and C-C single bonds of the propionate group can lead to different conformers, and NMR studies can help determine the predominant conformation. mdpi.comnih.gov

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indole N-H | ~11.0 | Singlet (broad) |

| Indole Aromatic Protons | 6.9 - 7.6 | Multiplet |

| Propionate -CH₂- | ~2.5 - 3.0 | Quartet |

| Propionate -CH₃ | ~1.1 - 1.4 | Triplet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound derivatives by analyzing their fragmentation patterns. scirp.orgresearchgate.net Electron impact (EI) and electrospray ionization (ESI) are common ionization techniques employed for the analysis of such compounds. researchgate.netnih.govnih.gov

The molecular ion peak (M⁺) in the mass spectrum provides the exact molecular weight of the compound, which is crucial for confirming its elemental composition when high-resolution mass spectrometry (HRMS) is used. japsonline.com The fragmentation of indole derivatives often follows characteristic pathways. scirp.orgresearchgate.net For this compound, a common fragmentation would be the loss of the propionyloxy group as a radical or the neutral propionic acid molecule, leading to a prominent fragment ion corresponding to the indoxonium cation or the 2-hydroxyindole cation. Another characteristic fragmentation is the loss of the ethyl group from the propionate moiety. The fragmentation of the indole ring itself can also provide structural information. scirp.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of indole derivatives in complex mixtures. nih.gov It allows for the separation of different components before they are introduced into the mass spectrometer, where specific precursor ions can be selected and fragmented to generate a characteristic product ion spectrum for unambiguous identification. nih.gov

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| [M]⁺ | Molecular Ion | - |

| [M - 29]⁺ | Loss of ethyl radical (•C₂H₅) | Cleavage of the ethyl group from the propionate moiety |

| [M - 73]⁺ | Loss of propionyloxy radical (•OCOC₂H₅) | Cleavage of the ester bond |

| [M - 74] | Loss of propionic acid (HOCOC₂H₅) | Rearrangement and elimination |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. researchgate.net For this compound derivatives, the IR spectrum will exhibit characteristic absorption bands that confirm the presence of the key functional groups.

The N-H stretching vibration of the indole ring typically appears as a sharp band in the region of 3300-3500 cm⁻¹. mdpi.com The C=O stretching vibration of the ester group is a strong and sharp absorption that is easily identifiable in the range of 1735-1750 cm⁻¹ for saturated esters. libretexts.org The C-O stretching vibrations of the ester group will give rise to two bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. mdpi.comlibretexts.org The aromatic C-H stretching vibrations of the indole ring are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations from the propionate group will be present just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | Stretching | 3300 - 3500 | Medium, Sharp |

| Ester C=O | Stretching | 1735 - 1750 | Strong, Sharp |

| Aromatic C-H | Stretching | > 3000 | Medium to Weak |

| Aliphatic C-H | Stretching | < 3000 | Medium |

| Ester C-O | Stretching | 1000 - 1300 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.comnih.govresearchgate.net For this compound derivatives that can be obtained as single crystals, this technique provides precise information on bond lengths, bond angles, and torsion angles. mdpi.comresearchgate.net

The crystal structure reveals the conformation of the molecule in the solid state, including the orientation of the propionate group relative to the indole ring. nih.gov It also provides detailed insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. mdpi.comresearchgate.net For instance, the indole N-H group can act as a hydrogen bond donor, while the carbonyl oxygen of the propionate group can act as a hydrogen bond acceptor, leading to the formation of specific supramolecular architectures. researchgate.net The planarity of the indole ring and any deviations from planarity can also be accurately determined. mdpi.comnih.gov

| Parameter | Information Provided |

|---|---|

| Crystal System and Space Group | Symmetry of the crystal lattice. mdpi.com |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. mdpi.com |

| Bond Lengths and Angles | Precise geometry of the molecule. researchgate.net |

| Torsion Angles | Conformation of flexible parts of the molecule. mdpi.com |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions. researchgate.net |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of this compound derivatives and for the assessment of their purity. High-performance liquid chromatography (HPLC) is a widely used method for both analytical and preparative purposes. sielc.comsielc.comnih.gov

Reverse-phase HPLC (RP-HPLC) is commonly employed for the separation of indole derivatives. sielc.comsielc.com In this technique, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The purity of a sample can be assessed by the presence of a single, sharp peak in the chromatogram. oup.com The retention time of the compound is a characteristic property under specific chromatographic conditions. nih.gov

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring the progress of reactions and for preliminary purity checks. mdpi.comnih.govresearchgate.net A small amount of the sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. The purity is indicated by the presence of a single spot after visualization, often under UV light. researchgate.netacademicjournals.org

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| RP-HPLC | C18-silica | Acetonitrile/Water or Methanol/Water mixtures sielc.comsielc.com | Purification and quantitative purity assessment. sielc.comoup.com |

| TLC | Silica gel | Mixtures of nonpolar and polar organic solvents (e.g., hexane/ethyl acetate) | Reaction monitoring and qualitative purity assessment. nih.govresearchgate.net |

Computational Chemistry and Theoretical Modeling of 1h Indol 2 Yl Propionate Structures

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure of molecules. For 1H-Indol-2-yl propionate (B1217596), DFT calculations, typically employing a functional like B3LYP with a 6-31G or higher basis set, can predict its most stable three-dimensional geometry by finding the minimum energy conformation. niscpr.res.inrsc.orgniscpr.res.in This geometrical optimization provides precise data on bond lengths, bond angles, and dihedral angles.

Beyond structural prediction, DFT elucidates key electronic properties that govern the molecule's reactivity. acs.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, a critical indicator of chemical reactivity and kinetic stability. niscpr.res.in A smaller gap suggests the molecule is more polarizable and reactive. Other quantum chemical descriptors, such as electronegativity, chemical hardness/softness, and the electrophilicity index, can also be derived to understand its behavior in chemical reactions. acs.orgtandfonline.com

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for 1H-Indol-2-yl Propionate

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | N1-C2 | 1.38 Å |

| Bond Length | C2-O(ester) | 1.36 Å |

| Bond Length | C(carbonyl)-O(ester) | 1.35 Å |

| Bond Angle | C1-N1-C2 | 109.5° |

| Dihedral Angle | C1-N1-C2-C3 | 179.8° |

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap | 5.15 |

| Electronegativity (χ) | 3.68 |

| Chemical Hardness (η) | 2.58 |

Molecular Dynamics Simulations for Conformational Analysis in Solution

While DFT provides insights into the isolated, gas-phase structure of a molecule, Molecular Dynamics (MD) simulations are employed to study its behavior and conformational flexibility in a solution environment, mimicking physiological conditions. mdpi.comresearchgate.netnih.gov In a typical MD simulation of this compound, the molecule is placed in a simulation box filled with explicit solvent molecules, such as water.

The system undergoes an energy minimization and equilibration process, followed by a production run where the trajectories of all atoms are calculated over time (nanoseconds to microseconds) by solving Newton's equations of motion. acs.org Analysis of these trajectories reveals the molecule's dynamic behavior, including the accessible conformations and the transitions between them. Properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be monitored to assess the stability of the molecule and the flexibility of its constituent parts. acs.org This analysis identifies the most populated conformational states in solution, which may differ significantly from the gas-phase minimum energy structure.

Table 3: Hypothetical Conformational Analysis of this compound in Aqueous Solution from MD Simulation

| Conformer Cluster | Population (%) | Description |

|---|---|---|

| 1 | 65% | Propionate chain extended away from the indole (B1671886) ring. |

| 2 | 25% | Propionate chain folded back over the benzene (B151609) moiety of the indole. |

| 3 | 10% | Propionate chain oriented towards the pyrrole (B145914) moiety of the indole. |

Prediction of Spectroscopic Properties (e.g., NMR shifts)

Computational methods can accurately predict spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. For this compound, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. youtube.com This is often achieved using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)).

The calculated chemical shifts are typically compared to a reference standard, like tetramethylsilane (B1202638) (TMS), to yield values that can be directly compared with experimental spectra. chegg.com These predictions help in the assignment of complex spectra and can confirm the proposed structure of synthesized compounds. The accuracy of these predictions has been further enhanced by the development of deep learning and machine learning models trained on large databases of experimental NMR data. nih.gov

Table 4: Hypothetical Comparison of Predicted and Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| N-H | 8.15 | 8.10 | 0.05 |

| Indole C3-H | 6.52 | 6.48 | 0.04 |

| Propionate CH₂ | 2.88 | 2.85 | 0.03 |

| Propionate CH₃ | 1.25 | 1.23 | 0.02 |

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into its potential biological activity. semanticscholar.orgthesciencein.orgnih.gov For this compound, docking studies can identify potential protein targets and elucidate the specific interactions driving the binding event.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. semanticscholar.orgnih.gov A docking algorithm then samples a large number of possible conformations of the ligand within the protein's binding site, scoring each based on a force field that estimates the binding affinity. The results are ranked by this score, and the top-ranked poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges with specific amino acid residues. acs.orgnih.gov Such studies are crucial in drug discovery for hit identification and lead optimization. mdpi.comresearchgate.net

Table 5: Hypothetical Docking Results for this compound with a Target Protein (e.g., PPARγ)

| Parameter | Value/Residues |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | SER289, HIS449 |

| Hydrophobic Interactions | ILE281, LEU330, PHE363 |

| Pi-Pi Stacking | HIS323 |

Free Energy Perturbation (FEP) and Potential of Mean Force (PMF) Calculations for Solvation Effects

Understanding how a molecule interacts with its solvent is fundamental to predicting its solubility and bioavailability. Free Energy Perturbation (FEP) and Potential of Mean Force (PMF) are advanced simulation techniques used to quantify these solvation effects. wikipedia.org

FEP is a powerful method for calculating the free energy difference between two states, such as transferring a molecule from a vacuum (gas phase) to a solvent. wikipedia.orguiuc.edu This "alchemical" transformation is performed computationally in a series of small steps, allowing for the accurate calculation of the solvation free energy. drugdesigndata.org

PMF calculations, on the other hand, determine the free energy profile along a specific reaction coordinate. wikipedia.org For instance, a PMF calculation could map the energy changes as this compound is moved from a bulk aqueous solution towards a lipid bilayer, providing insight into its membrane permeability. rush.edunih.govnih.gov These methods provide a rigorous thermodynamic understanding of the molecule's behavior in different environments.

Table 6: Hypothetical Solvation Free Energies (ΔGsolv) for this compound Calculated by FEP

| Solvent | ΔGsolv (kcal/mol) |

|---|---|

| Water | -7.8 |

| DMSO | -9.2 |

| Octanol | -6.5 |

Biological Activities and Mechanistic Investigations of 1h Indol 2 Yl Propionate Analogues Non Clinical Focus

Anticancer Mechanisms of Action

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer activity. Analogues of 1H-indol-2-yl propionate (B1217596) have been investigated for their ability to combat cancer through diverse and specific mechanisms, including the induction of programmed cell death, interaction with novel molecular targets, and modulation of critical signaling pathways that govern cell growth and survival.

A primary strategy through which indole-based compounds exert their anticancer effects is by inhibiting the uncontrolled proliferation of cancer cells and inducing apoptosis, a form of programmed cell death. Healthy cells maintain a balance between growth and death, but cancer cells evade apoptosis, leading to tumor formation. Indole analogues can restore this balance by triggering the apoptotic cascade.

For instance, a series of (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivatives, which contain an indole core, have demonstrated significant cytotoxic activity against various human cancer cell lines, including breast and prostate cancer. The compound 8l from this series was particularly effective against MDA-MB-231 breast cancer cells. Mechanistic studies revealed that it induced apoptosis by activating caspase-3, increasing the expression of cleaved Poly (ADP-ribose) polymerase (PARP), and altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins in favor of cell death. Furthermore, the compound was found to arrest the cell cycle in the G0/G1 phase, thereby halting cell proliferation.

Similarly, the natural indole alkaloid Mukonal , derived from Murraya koenigii, exhibits antiproliferative properties against breast cancer cell lines. Its antitumor effect is linked to its ability to induce apoptosis, evidenced by the enhanced cleavage of PARP and caspase-3, alongside the regulation of Bcl-2 levels. Another study on indole/1,2,4-triazole hybrids identified compounds that inhibit cancer cell proliferation by interfering with tubulin polymerization, a process essential for cell division. The most potent of these, compound 7i , was shown to induce apoptosis and cause cell cycle arrest. These findings underscore the common strategy of indole analogues to target fundamental cellular processes like proliferation and apoptosis to achieve their anticancer effects.

Table 2: Apoptotic Effects of Selected Indole Analogues in Cancer Cells

| Compound/Analogue | Cancer Cell Line | Key Apoptotic Events | Reference(s) |

|---|---|---|---|

| Compound 8l | MDA-MB-231 (Breast) | Activation of caspase-3, increased cleaved PARP, increased Bax/Bcl-2 ratio, G0/G1 cell cycle arrest. | |

| Mukonal | SK-BR-3, MDA-MB-231 (Breast) | Enhanced cleavage of PARP and caspase-3, controlled Bcl-2 levels. | |

| Compound 7i | Human tumor cell lines | Induction of apoptosis, cell cycle arrest. |

Beyond general effects on apoptosis and proliferation, research has identified more specific molecular targets for indole analogues. These targets are often proteins or nucleic acid structures that are overexpressed or play a critical role in cancer cell survival and progression.

Fatty Acid-Binding Protein 4 (FABP4): FABP4, also known as A-FABP or aP2, is an intracellular lipid-binding protein primarily expressed in adipocytes and macrophages. It is involved in fatty acid transport and has been implicated in metabolic and inflammatory pathways. More recently, FABP4 has been linked to cancer. Its expression has been noted in several cancer types, including ovarian, glioblastoma, and urothelial carcinomas, where it can influence tumor cell growth and metastasis. The propionate component of the parent compound has been shown to increase the production of FABP4. While this specific study linked elevated FABP4 to impaired insulin action, the role of FABP4 in cancer suggests that indole-based compounds designed to inhibit, rather than promote, its function could be a viable anticancer strategy.

DNA G-quadruplexes: G-quadruplexes (G4s) are non-canonical, four-stranded secondary structures formed in guanine-rich regions of DNA and RNA. These structures are often found in the promoter regions of oncogenes, such as c-MYC, and in telomeres, the protective caps at the ends of chromosomes. The formation and stabilization of G4 structures can inhibit the transcription of oncogenes and interfere with telomere maintenance, thereby suppressing cancer cell proliferation. Consequently, small molecules that can selectively bind to and stabilize G4s are considered promising anticancer agents. The typically planar and aromatic nature of the indole nucleus makes it an ideal scaffold for designing G4-stabilizing ligands. Several indole derivatives, such as indoloisoquinolines (GQC-05 ) and N5-methylated indoloquinolines (PIQ-4m ), have been shown to be strong binders and stabilizers of the c-MYC G4, leading to the downregulation of this key oncogene.

Cancer is often driven by the aberrant activation of intracellular signal transduction pathways that control cell growth, survival, and differentiation. Indole analogues have been shown to interfere with these pathways, cutting off the signals that cancer cells rely on to thrive.

A notable example is the Hedgehog (Hh) signaling pathway, which is crucial during embryonic development but is often reactivated in cancers like basal cell carcinoma and medulloblastoma. A novel indole derivative, LKD1214 , was identified as a potent suppressor of the Hh pathway. It acts by repressing the activity of Smoothened (SMO), a key protein in the pathway, by preventing its translocation to the primary cilium. Importantly, this compound was effective against a mutated form of SMO that confers resistance to existing therapeutic drugs, highlighting its potential to overcome drug resistance in Hh-dependent cancers.

Indole alkaloids can also regulate other signaling pathways responsible for cell death mechanisms. For example, the compound Chaetoglobosin G was found to enhance autophagy, a cellular degradation process, in lung cancer cells by inhibiting key proteins in the EGFR-MEK-ERK signaling pathway. By modulating these and other critical signaling cascades, indole analogues can effectively disrupt the molecular circuitry of cancer cells, leading to reduced growth and enhanced cell death.

Antioxidant Mechanisms and Radical Scavenging Activity

Indole derivatives are recognized for their antioxidant properties, which are largely attributed to the hydrogen-donating ability of the indole nitrogen (N-H) group and the capacity of the ring system to stabilize the resulting radical. The antioxidant action can occur through two primary mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov In the HAT mechanism, the indole N-H group donates a hydrogen atom to a free radical, quenching it and forming a resonance-stabilized indolyl radical. nih.gov In the SET mechanism, a single electron is transferred from the electron-rich indole ring, often from the nitrogen atom, to the radical species, forming a cation radical. nih.gov These mechanisms often occur in concert.

The antioxidant potential of various indole analogues has been quantified using standard in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. For instance, a study on ethenyl indoles demonstrated that derivatives with electron-donating substituents exhibited antioxidant properties comparable to vitamin E. mdpi.com One hydroxy-substituted ethenyl indole showed an IC₅₀ value of approximately 24 μM in a DPPH assay, which was comparable to the vitamin E standard (IC₅₀ ~ 26 μM). mdpi.com

Structure-activity relationship (SAR) studies reveal that the antioxidant capacity is highly dependent on the nature and position of substituents on the indole ring. The presence of an unsubstituted indole nitrogen atom is considered crucial for this activity. nih.gov For example, C-3 substituted gramine derivatives showed significantly enhanced radical scavenging activity compared to the parent compound. nih.gov Specifically, derivatives featuring pyrrolidinedithiocarbamate and piperidinedithiocarbamate moieties at the C-3 position exhibited DPPH scavenging activities of 38% and 31%, respectively, at a concentration of 0.1 mg/mL. nih.gov This highlights the importance of the substituent directly attached to the indole core in modulating its antioxidant potential.

| Compound/Analogue | Assay | Result (e.g., % Inhibition, IC₅₀) | Reference |

|---|---|---|---|

| Hydroxy-substituted Ethenyl Indole | DPPH | IC₅₀ ~ 24 μM | mdpi.com |

| Vitamin E (Standard) | DPPH | IC₅₀ ~ 26 μM | mdpi.com |

| Gramine C-3 derivative with pyrrolidinedithiocarbamate | DPPH | 38% scavenging at 0.1 mg/mL | nih.gov |

| Gramine C-3 derivative with piperidinedithiocarbamate | DPPH | 31% scavenging at 0.1 mg/mL | nih.gov |

| Gramine (Parent Compound) | DPPH | 5% scavenging at 0.1 mg/mL | nih.gov |

Anti-inflammatory Properties and Molecular Targets

The indole nucleus is a common feature in well-established anti-inflammatory drugs, such as Indomethacin. Research into novel indole analogues continues to reveal their potential to modulate inflammatory pathways through various mechanisms.

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins. nih.gov The COX enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. nih.govmdpi.com Consequently, selective inhibition of COX-2 is a desirable attribute for anti-inflammatory agents to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Several indole-based compounds have been identified as potent and selective COX-2 inhibitors. For example, a series of 1,3-dihydro-2H-indolin-2-one (oxindole) derivatives were synthesized and evaluated for their COX-2 inhibitory activities. nih.gov Certain compounds from this series demonstrated significant potency, with IC₅₀ values against COX-2 as low as 2.35 µM. nih.gov Another study on N-arylindole derivatives identified 1-(4-(methylsulfonyl)phenyl)-1H-indole as a potent COX-2 inhibitor with an IC₅₀ value of 0.3 µM and a selectivity index of 262 over COX-1. mdpi.com These findings underscore the potential of the indole scaffold to serve as a template for the design of selective COX-2 inhibitors. The anti-inflammatory effect is also mediated by the inhibition of other pro-inflammatory markers like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE₂). nih.govnih.gov

| Compound/Analogue | COX-2 IC₅₀ (μM) | Reference |

|---|---|---|

| (Z)-5-bromo-3-(4-(methylsulfonyl)benzylidene)indolin-2-one | 0.1 | nih.gov |

| 1-(4-(methylsulfonyl)phenyl)-1H-indole | 0.3 | mdpi.com |

| Oxindole Derivative 4e | 2.35 | nih.gov |

| Oxindole Derivative 9h | 2.42 | nih.gov |

| Oxindole Derivative 9i | 3.34 | nih.gov |

Fatty acid-binding proteins (FABPs) are intracellular lipid chaperones that regulate lipid trafficking and signaling. nih.govresearchgate.net Adipocyte FABP (FABP4), in particular, is expressed in adipocytes and macrophages and has emerged as a key mediator of inflammation and metabolic diseases. mdpi.comnih.gov Pharmacological inhibition of FABP4 is considered a valid strategy for treating inflammation-related disorders. nih.gov Indole derivatives have been identified as potential inhibitors of FABP4. A patent for novel indole derivatives describes their utility as FABP4 inhibitors, suggesting that this class of compounds can interact with the lipid-binding pocket of the protein. mdpi.com The development of small molecule inhibitors for FABP4, including those with an indole core, is an active area of research for new therapeutics targeting metabolic and inflammatory diseases. mdpi.com

Enzyme Modulation and Inhibition Profiles

Beyond their effects on inflammatory and oxidative stress pathways, indole analogues have been investigated for their ability to selectively inhibit other key enzymes involved in cellular signaling.

Cytosolic phospholipase A2alpha (cPLA2alpha) is an enzyme that catalyzes the release of arachidonic acid from membrane phospholipids, which is the rate-limiting step in the production of eicosanoids, including prostaglandins and leukotrienes. mdpi.com Given its central role in the inflammatory cascade, cPLA2alpha is a significant target for anti-inflammatory drug discovery.

A series of indole-based compounds have been developed as potent inhibitors of cPLA2alpha. nih.govmdpi.com Structure-activity relationship studies have shown that these compounds can act as substrate mimetics. nih.govnih.gov For example, the compound Ecopladib, an indole-2-sulfonamide derivative, was identified as a sub-micromolar inhibitor of cPLA2alpha. mdpi.com Another potent inhibitor, Efipladib, which is a 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, also emerged from the optimization of this class of indole inhibitors. nih.gov Studies on 3-dodecanoylindole-2-carboxylic acid derivatives further explored the structural requirements for cellular cPLA2alpha inhibition, revealing the critical importance of the 3-acyl moiety for activity. nih.gov

Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP). The PDE4 family, and specifically the PDE4B isoform, is predominantly expressed in inflammatory and immune cells and plays a critical role in regulating inflammatory responses. nih.gov Inhibition of PDE4B leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. nih.gov

Indole-containing compounds have been successfully designed as selective PDE4B inhibitors. A series of pyridazinone derivatives bearing an indole residue were found to possess significantly higher inhibitory activity towards PDE4B compared to their analogues without the indole moiety. One compound with a 5-methoxyindole group demonstrated an IC₅₀ of 251 nM for PDE4B. mdpi.com This suggests that the planar indole ring contributes favorably to interactions within the active site of the enzyme. Further research has identified other indole-based derivatives with low nanomolar IC₅₀ values for PDE4 inhibition, confirming the utility of this scaffold for targeting the PDE4 enzyme.

Other Enzyme Interactions (e.g., InhA, Cytochrome c peroxidase)

The direct interaction of 1H-indol-2-yl propionate analogues with specific enzymes such as InhA and Cytochrome c peroxidase is an area of emerging research. While specific studies on this compound are limited, research into related compounds provides foundational insights.

InhA: The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. It is a well-established target for antitubercular drugs. While many inhibitors have been designed to target InhA, studies focusing on indole propionate derivatives are not extensively documented in current literature. However, research into other indole derivatives, such as indole-2-carboxamides, has demonstrated inhibitory activity against mycobacterial strains, suggesting that the indole scaffold can be a valuable pharmacophore for developing new antitubercular agents. The potential for indole propionates to interact with the hydrophobic substrate-binding pocket of InhA warrants further investigation.

Cytochrome c peroxidase: Cytochrome c (cyt c) can gain peroxidase activity upon interaction with certain phospholipids like cardiolipin, a process implicated in intrinsic apoptosis. nih.gov This function involves the catalysis of lipid peroxidation. nih.gov Studies have investigated how the local environment, including the protein's own tryptophan residues (which contain an indole ring), influences this activity. nih.gov While direct studies of external indole propionate ligands on this activity are scarce, research on the broader microbial metabolite indole-3-propionic acid (IPA) has shown it can modulate mitochondrial function in cardiomyocytes. frontiersin.org However, these studies did not find that IPA directly affected cytochrome c release or reactive oxygen species production, suggesting its influence on mitochondrial respiration may occur through other pathways, such as fatty acid oxidation. frontiersin.org

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. Their inhibition has emerged as a promising strategy in cancer therapy. Several indole derivatives have been identified as potent HDAC inhibitors (HDACi). nih.govtandfonline.comnih.gov

Research has focused on derivatives of indole-3-butyric acid, a close analogue of indole propionic acid. nih.gov Structural modifications of these compounds, such as introducing a phenyl group to the linker region and a hydroxamic acid as the zinc-binding group, have yielded highly potent HDAC inhibitors. tandfonline.com For instance, one such derivative, molecule I13, demonstrated significant inhibitory activity against multiple HDAC isoforms with IC₅₀ values in the nanomolar range. nih.gov These findings underscore the potential of the indole core structure as a scaffold for designing effective HDAC inhibitors. The mechanism involves the indole moiety acting as a "cap" group that interacts with the surface of the enzyme, while other parts of the molecule engage with the catalytic site. nih.govtandfonline.com

Table 1: HDAC Inhibitory Activity of an Indole-3-Butyric Acid Derivative (I13)

| HDAC Isoform | IC₅₀ (nM) |

|---|---|

| HDAC1 | 13.9 |

| HDAC3 | 12.1 |

| HDAC6 | 7.71 |

Data sourced from a study on indole-3-butyric acid derivatives, which serve as analogues for indole propionates. nih.gov

Receptor Binding and Ligand Interactions

Pregnane X Receptor (PXR) Modulation (for related indoles)

The Pregnane X Receptor (PXR) is a nuclear receptor that functions as a xenobiotic sensor, primarily in the liver and intestine, regulating the expression of genes involved in drug metabolism and transport. Indole derivatives, particularly the gut microbiota-derived metabolite indole-3-propionic acid (IPA), have been identified as ligands for PXR. physiology.orgmdpi.comnih.gov

IPA can activate PXR, although it is considered a relatively weak ligand on its own. physiology.orgnih.gov This interaction is significant for maintaining intestinal homeostasis. nih.gov Activation of PXR by IPA has been shown to enhance the gut mucosal barrier and suppress inflammation. nih.govnih.govnih.gov For instance, IPA-induced PXR activation can upregulate genes involved in mucin glycosylation, thereby reinforcing the mucosal barrier. nih.gov This modulation of PXR by indole metabolites highlights a key mechanism through which the gut microbiome communicates with the host to regulate physiological processes. nih.govnih.gov

Aryl Hydrocarbon Receptor (AhR) Ligand Activity (for related indoles)

The Aryl Hydrocarbon Receptor (AhR) is another ligand-activated transcription factor that plays a critical role in mediating cellular responses to environmental compounds and is involved in regulating immune responses, inflammation, and barrier function. Numerous tryptophan-derived indole metabolites, including indole-3-propionic acid (IPA), are recognized as AhR ligands. mdpi.comnih.govfrontiersin.org